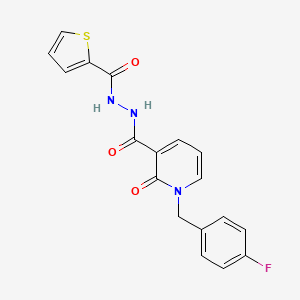

1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

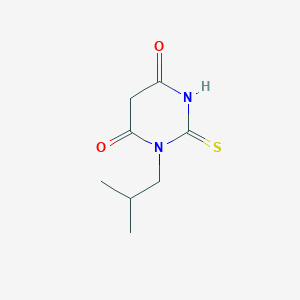

1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C18H14FN3O3S and its molecular weight is 371.39. The purity is usually 95%.

BenchChem offers high-quality 1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Architecture and Non-covalent Interactions

The design and synthesis of novel hydrazone derivatives, including compounds related to 1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide, have been explored for their potential in forming supramolecular architectures through non-covalent interactions. These structures are stabilized by intra- and intermolecular hydrogen bonds, showcasing the significance of compact acceptors like nitrogen and oxygen atoms in materials architecture. This research highlights the application of these compounds in developing new materials with desired structural and stability characteristics due to their ability to form directional non-covalent interactions (Khalid et al., 2021).

Fluoride Ion Sensing

Acylhydrazone derivatives, closely related to the chemical structure of interest, have been synthesized and characterized for their application as fluoride ion sensors. These compounds demonstrate a specific response towards fluoride ions when studied through colorimetric and spectrofluorometric methods. The unique binding affinity of these receptors towards fluoride ions, supported by fluorescence spectroscopy and ab initio density functional theory calculations, illustrates their potential in developing sensitive and selective fluoride sensors (Jose et al., 2018).

Antimicrobial Activity

The antimicrobial activities of new 1,2,4-triazoles derived from isonicotinic acid hydrazide, which share a structural resemblance with the compound , have been evaluated. The study presents these compounds as potential antimicrobial agents, demonstrating good to moderate activity against various microbial strains. This suggests the application of such compounds in developing new antimicrobial therapies (Bayrak et al., 2009).

Selective Discrimination of Thiophenols

Research involving reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols highlights another application of compounds structurally related to 1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide. These probes offer insights into developing sensitive and selective methods for detecting thiophenols, crucial in environmental and biological sciences (Wang et al., 2012).

Adenosine Receptor Affinity

New amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, similar in structural complexity to the compound of interest, have been investigated for their affinity towards A1 and A2A adenosine receptors. Some derivatives exhibited high affinity and selectivity for the A1 receptor subtype, indicating their potential in therapeutic applications targeting adenosine receptors (Betti et al., 1999).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c19-13-7-5-12(6-8-13)11-22-9-1-3-14(18(22)25)16(23)20-21-17(24)15-4-2-10-26-15/h1-10H,11H2,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQISCIUGSNDWGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=CS2)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)

![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)

![N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea](/img/structure/B2416762.png)

![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)